2-Amino-5-chlorobenzene-1-sulfonyl fluoride
Overview
Description
2-Amino-5-chlorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chlorobenzene-1-sulfonyl fluoride typically involves the reaction of 2-Amino-5-chlorobenzenesulfonyl chloride with a fluorinating agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluoride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Amino-5-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorobenzene-1-sulfonyl fluoride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can readily undergo nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzenesulfonyl chloride: Similar in structure but lacks the fluoride group.
2-Amino-5-chlorobenzenesulfonamide: Contains an amide group instead of the fluoride group.
2-Amino-5-chlorobenzenesulfonic acid: Contains a sulfonic acid group instead of the fluoride group.
Uniqueness
2-Amino-5-chlorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
2-amino-5-chlorobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAWNAJGYBRKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276566 | |
Record name | 2-Amino-5-chlorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-81-9 | |
Record name | 2-Amino-5-chlorobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chlorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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